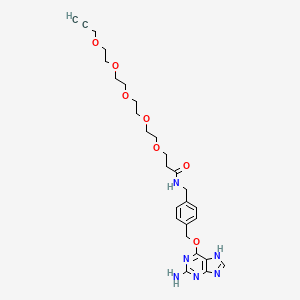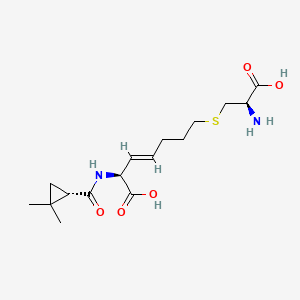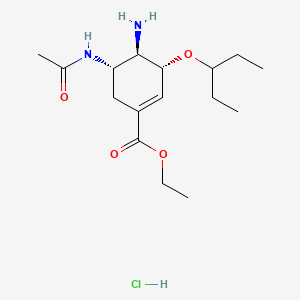
2-amino-3-(1H-benzimidazol-2-yl)-1-ethylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with an amino group, a benzimidazole moiety, and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole moiety, which is then coupled with a quinoline derivative. The reaction conditions often involve the use of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions at elevated temperatures ranging from 140°C to 220°C .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzimidazole moiety can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while reduction of the benzimidazole moiety can produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzimidazole: Similar in structure but lacks the quinoline core.
3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine: Contains a pyrazole ring instead of a quinoline ring.
4-(1H-benzo[d]imidazol-2-yl)aniline: Features an aniline group instead of a quinoline core.
Uniqueness
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one is unique due to its combination of a quinoline core with a benzimidazole moiety and an ethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, its ability to inhibit certain enzymes and receptors is enhanced by the presence of both the quinoline and benzimidazole rings .
Propriétés
Formule moléculaire |
C18H16N4O |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
2-amino-3-(1H-benzimidazol-2-yl)-1-ethylquinolin-4-one |
InChI |
InChI=1S/C18H16N4O/c1-2-22-14-10-6-3-7-11(14)16(23)15(17(22)19)18-20-12-8-4-5-9-13(12)21-18/h3-10H,2,19H2,1H3,(H,20,21) |
Clé InChI |
GMQPNNZLOSEVHK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(=O)C(=C1N)C3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)



![3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B14885213.png)
![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)




